Cycloheximide
Overview
Description
Cycloheximide is a naturally occurring fungicide produced by the bacterium Streptomyces griseus. It is widely used in biomedical research to inhibit protein synthesis in eukaryotic cells studied in vitro. This compound exerts its effects by interfering with the translocation step in protein synthesis, thus blocking eukaryotic translational elongation . Due to its significant toxic side effects, including DNA damage and teratogenesis, this compound is generally used only in in vitro research applications and is not suitable for human therapeutic use .
Preparation Methods
Cycloheximide can be synthesized through various methods. One common method involves the fermentation of Streptomyces griseus, followed by extraction and purification of the compound. Industrial production methods typically involve large-scale fermentation processes, where the bacterium is cultured under controlled conditions to maximize yield .
Chemical Reactions Analysis
Cycloheximide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Major products formed from these reactions include various derivatives of this compound, such as acetoxythis compound and hydroxythis compound .
Scientific Research Applications
Cycloheximide has a wide range of applications in scientific research:
Chemistry: Used as a tool to study protein synthesis and degradation.
Industry: Applied in agricultural research to study its effects on plant pathogens and as a fungicide.
Mechanism of Action
Cycloheximide inhibits protein synthesis by binding to the E-site of the 60S ribosomal subunit in eukaryotes. This binding interferes with the translocation step of protein synthesis, preventing the movement of tRNA and mRNA in relation to the ribosome . This inhibition effectively halts the elongation phase of protein translation, leading to a cessation of protein synthesis .
Comparison with Similar Compounds
Cycloheximide is part of a group of compounds known as glutarimide antibiotics. Similar compounds include:
Naramycin B: Another glutarimide antibiotic with a similar structure but different biological activity.
Isothis compound: A stereoisomer of this compound with distinct biological properties.
Acetoxythis compound: A derivative of this compound with an acetoxy group attached, exhibiting different antifungal and phytotoxic activities
This compound is unique in its strong antagonistic activity against true fungi and its ability to inhibit protein synthesis rapidly and reversibly .
Properties
IUPAC Name |
4-[(2R)-2-[(1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-8-3-9(2)15(20)11(4-8)12(17)5-10-6-13(18)16-14(19)7-10/h8-12,17H,3-7H2,1-2H3,(H,16,18,19)/t8-,9-,11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHMISFOHDHNIV-FSZOTQKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](C(=O)[C@@H](C1)[C@@H](CC2CC(=O)NC(=O)C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
Record name | CYCLOHEXIMIDE | |
Source | CAMEO Chemicals | |
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Record name | CYCLOHEXIMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024882 | |
Record name | Cycloheximide | |
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Molecular Weight |
281.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cycloheximide appears as colorless crystals. Used as a fungicide and as a anticancer drug. (EPA, 1998), Colorless solid; [ICSC] White to beige powder; [MSDSonline], COLOURLESS CRYSTALS. | |
Record name | CYCLOHEXIMIDE | |
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Record name | CYCLOHEXIMIDE | |
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Solubility |
10 to 50 mg/mL at 68 °F (NTP, 1992), At 2 °C (g/100 ml): water 2.1; amyl acetate 7; sol in chloroform, ether, methanol, ethanol; insol in saturated hydrocarbons, INSOL IN PETROLEUM ETHER, Isopropyl alcohol 5.5 g/100 ml; acetone 33.0 g/100 ml; cyclohexanone 19.0 g/100 ml (@ 20 °C), In water, 2.1X10-4 mg/l @ 25 °C, Solubility in water, g/100ml at 2 °C: 2.1 | |
Record name | CYCLOHEXIMIDE | |
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Record name | CYCLOHEXIMIDE | |
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Record name | CYCLOHEXIMIDE | |
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Mechanism of Action |
STIMULATED TRANSPORT OF NUCLEAR RIBONUCLEOPROTEIN COMPLEXES TO CYTOPLASM AFTER ADMIN CYCLOHEXIMIDE TO RATS WAS STUDIED. ADMIN OF 2 MG/KG CYCLOHEXIMIDE CAUSED A DECR IN CONTENT OF TOTAL LIVER NUCLEAR RIBONUCLEOPROTEIN COMPLEX WITHIN 2 HR. THE OVERALL DECR WAS DUE TO AN INCREASED TRANSPORT INTO THE CYTOPLASM, NOT DECREASED SYNTHESIS. OTHER RESULTS SUGGEST THAT DURING INHIBITORY PHASE OF PROTEIN SYNTHESIS, GENE TRANSCRIPTION CONTINUES & GENE PRODUCT IS TRANSPORTED TO CYTOPLASM FOR TRANSLATION., CYCLOHEXIMIDE (2-5 MG/KG BODY WT) CAUSED COMPLETE INHIBITION OF PROTEIN SYNTHESIS IN RAT LIVER WITHIN 30 MIN, & THE LABELING OF NUCLEAR PROTEINS WAS STRONGLY INHIBITED. UNDER THESE CONDITIONS, THE AMT OF NUCLEOLAR 45 S PRE-rRNA & ITS OROTATE-(14)C LABELING REMAINED UNAFFECTED FOR AT LEAST 4 HR, INDICATING THAT INITIALLY THE RATES OF SYNTHESIS & PROCESSING OF 45 S PRE-rRNA WERE NOT APPRECIABLY ALTERED. DRASTIC ALTERATIONS IN THE 45 S PRE-rRNA PROCESSING PATHWAYS OCCURRED AT THE EARLY STAGES OF CYCLOHEXIMIDE ACTION. THE CHANNELING OF NUCLEAR PRE-rRNA ALONG ALTERNATIVE PROCESSING PATHWAYS IS UNDER STRINGENT CONTROL BY THE CONTINUOUS SUPPLY OF CRITICAL PROTEINS., CYCLOHEXIMIDE IS A POTENT INHIBITOR OF PROTEIN SYNTHESIS IN FUNGI & ANIMALS. IT CAUSES AN INCREASE IN ADRENAL RNA, INCREASED PRODUCTION OF GLUCOCORTICOIDS ... & DECREASE IN PYRUVATE UTILIZATION IN ISOLATED ADIPOSE TISSUE. | |
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Color/Form |
Plates from amyl acetate, water or 30% methanol, Crystals | |
CAS No. |
66-81-9, 4630-75-5 | |
Record name | CYCLOHEXIMIDE | |
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Record name | (-)-Cycloheximide | |
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Record name | rel-4-[(2S)-2-[(1R,3R,5R)-3,5-Dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]-2,6-piperidinedione | |
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Record name | Cycloheximide [USAN] | |
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Record name | cycloheximide | |
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Record name | cycloheximide | |
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Record name | Cicloheximide | |
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Record name | CYCLOHEXIMIDE | |
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Record name | CYCLOHEXIMIDE | |
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Melting Point |
247 to 250 °F (EPA, 1998), 119.5-121 °C; also listed as 115-16 °C, Glistening plates from methanol; mp: 148-149; specific optical rotation: +22 deg @ 25 °C/D (2.3% in methanol) /Cycloheximide acetate/, 119.5-121 °C | |
Record name | CYCLOHEXIMIDE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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